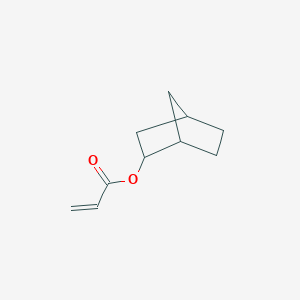

Acrylic acid, 2-norbornyl ester

説明

The exact mass of the compound Acrylic acid, 2-norbornyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acrylic acid, 2-norbornyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acrylic acid, 2-norbornyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-bicyclo[2.2.1]heptanyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-10(11)12-9-6-7-3-4-8(9)5-7/h2,7-9H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYMRQZTDOLQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1CC2CCC1C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50905314 | |

| Record name | Bicyclo[2.2.1]heptan-2-yl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10027-06-2 | |

| Record name | 2-Norbornyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10027-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid, 2-norbornyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010027062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]heptan-2-yl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Norbornyl Acrylate: Structural Architecture and Functional Properties

The following technical guide is structured to serve as a definitive reference for researchers and formulation scientists. It synthesizes structural chemistry, polymerization kinetics, and material science applications, focusing on the unique role of 2-norbornyl acrylate in high-performance polymers.

Technical Monograph | Version 1.0

Executive Summary

2-Norbornyl acrylate (CAS: 10027-06-2) represents a critical class of alicyclic acrylate monomers used to engineer high-performance polymers. Distinguished by its bicyclic [2.2.1]heptane pendant group, this monomer bridges the performance gap between flexible linear acrylates (e.g., n-butyl acrylate) and highly rigid, bulky monomers like adamantyl acrylate or isobornyl acrylate.

Its primary utility lies in ArF (193 nm) lithography , where its alicyclic structure provides essential optical transparency and plasma etch resistance. Additionally, in UV-curable coatings and adhesives, it functions as a reactive diluent that enhances glass transition temperature (

Molecular Architecture & Stereochemistry

Chemical Structure

The defining feature of 2-norbornyl acrylate is the norbornyl ester group.[1] Unlike linear alkyl chains, the norbornyl moiety is a bridged bicyclic structure. This rigidity restricts segmental rotation in the polymer backbone, directly influencing the macroscopic thermal and mechanical properties.

Key Structural Characteristics:

-

Bicyclic Framework: High carbon-to-hydrogen (C/H) ratio improves dry etch resistance.

-

Steric Bulk: Increases the free volume of the polymer, reducing shrinkage during curing.

-

Lack of Aromaticity: Crucial for optical transparency at deep ultraviolet (DUV) wavelengths (193 nm), where aromatic rings absorb strongly.

Isomerism: Exo vs. Endo

The 2-norbornyl group exists as two stereoisomers: exo and endo.

-

Endo Isomer: The acrylate group is on the same side as the methylene bridge (C7).

-

Exo Isomer: The acrylate group is on the opposite side.

In commercial synthesis, the thermodynamic and kinetic control of the precursor (2-norbornanol) determines the ratio. While the exo isomer is thermodynamically more stable, many industrial grades are mixtures. The isomeric ratio affects the monomer's reactivity and the final polymer's packing density, with high-exo content often yielding slightly higher

Figure 1: Functional segmentation of the 2-norbornyl acrylate molecule.

Physicochemical Properties[1][2][3][4][5][6][7]

The following data characterizes high-purity 2-norbornyl acrylate. Researchers should note that commercial "technical grades" may contain inhibitors (e.g., MEHQ) and varying isomeric ratios.

| Property | Value / Description | Relevance |

| CAS Number | 10027-06-2 | Identity verification |

| Molecular Formula | Stoichiometry calculations | |

| Molecular Weight | 166.22 g/mol | Polymerization kinetics |

| Appearance | Colorless to pale yellow liquid | Optical applications |

| Boiling Point | ~85-90°C at 10 mmHg | Purification/Distillation |

| Density | ~1.02 g/cm³ | Formulation weight/volume |

| Refractive Index | Optical coating matching | |

| Homopolymer | ~55°C - 70°C (Inferred) | Hardness/Flexibility balance |

| Solubility | Soluble in esters, ketones, aromatics; Insoluble in water | Solvent selection |

Scientist’s Note on

Synthesis & Manufacturing Protocols

The industrial synthesis typically avoids the direct Diels-Alder reaction of acrylate with cyclopentadiene (which yields norbornenyl acrylate, an unsaturated ring). Instead, it follows a hydration-esterification route to ensure a saturated bicyclic ring.

Synthetic Pathway

-

Hydration: Norbornene reacts with water (acid-catalyzed) to form 2-norbornanol. This step establishes the exo/endo stereochemistry.

-

Esterification: 2-Norbornanol is esterified with acrylic acid (or transesterified with methyl acrylate) to yield the target monomer.

Figure 2: Industrial synthesis pathway yielding the saturated norbornyl ester.

Experimental Protocol: Laboratory Scale Purification

Commercial samples often contain 100-500 ppm of MEHQ inhibitor. For precision polymerization kinetics or optical applications, inhibitor removal is mandatory.

-

Column Chromatography: Pass the monomer through a column of basic alumina (activated) to remove phenolic inhibitors.

-

Vacuum Distillation: Distill under reduced pressure (< 5 mmHg) to prevent thermal polymerization. Caution: Maintain temperature below 60°C to avoid auto-polymerization.

-

Storage: Store at -20°C in the dark.

Applications in Advanced Materials

ArF Photoresists (193 nm Lithography)

This is the most critical high-value application.

-

The Problem: Traditional aromatic photoresists (used in 248 nm KrF lithography) are opaque at 193 nm.

-

The Solution: 2-Norbornyl acrylate provides the necessary etch resistance (due to the alicyclic ring) while remaining transparent at 193 nm.

-

Mechanism: It is copolymerized with acid-labile monomers (e.g., tert-butyl acrylate) and polar monomers (e.g., mevalonic lactone methacrylate) to balance adhesion, solubility switch, and etch stability.

UV-Curable Coatings & Adhesives

In UV formulations, 2-norbornyl acrylate acts as a reactive diluent .

-

Low Shrinkage: The bulky norbornyl group occupies significant volume. When the double bond converts to a single bond during polymerization, the relative loss of free volume is lower compared to small linear monomers, reducing stress and shrinkage.

-

Adhesion: The alicyclic ring promotes adhesion to difficult substrates like polycarbonate and metals, likely due to surface energy matching and reduced internal stress.

Safety & Handling (SDS Summary)

Hazard Classification:

-

Skin Irritation: Category 2[2]

-

Eye Irritation: Category 2A

-

Skin Sensitization: Category 1 (May cause allergic reaction)

-

Aquatic Toxicity: Chronic Category 2

Handling Protocols:

-

PPE: Nitrile gloves are required. Acrylates can penetrate latex rapidly.

-

Ventilation: Use in a fume hood. The vapor has a characteristic acrid odor.

-

Spill Management: Absorb with inert material (sand/vermiculite). Do not use combustible materials like sawdust.

References

-

Benchchem. (n.d.). Acrylic acid, 2-norbornyl ester Structure and Properties. Retrieved from

-

PubChem. (2025).[2] 2-Norbornyl acrylate Compound Summary. National Library of Medicine. Retrieved from

-

Iwai, M., & Matsuoka, S. (2025).[3] Synthesis of high glass transition temperature (meth)acrylic polymers bearing norbornadiene dimer. ChemRxiv. Retrieved from

-

Nozaki, K., et al. (2002). High-Performance Resist Materials for ArF Excimer Laser Lithography. Fujitsu Scientific & Technical Journal. Retrieved from

-

ChemicalBook. (2025). Isobornyl Acrylate Properties and Applications. Retrieved from

-

CymitQuimica. (n.d.). 2-Norbornyl acrylate Product Data. Retrieved from

Sources

Technical Whitepaper: Advanced Synthesis & Characterization of Acrylic Acid, 2-Norbornyl Ester

[1]

Executive Summary

Acrylic acid, 2-norbornyl ester (CAS 10027-06-2), also known as 2-norbornyl acrylate, is a critical alicyclic monomer employed in the synthesis of high-glass-transition temperature (

This technical guide delineates three distinct synthetic methodologies:

Chemical Identity & Stereochemistry

Unlike linear acrylates, 2-norbornyl acrylate possesses a rigid bicyclo[2.2.1]heptane skeleton.[1][3] The ester linkage at the C2 position creates two stereoisomers: exo and endo.

| Property | Data |

| IUPAC Name | Bicyclo[2.2.1]heptan-2-yl prop-2-enoate |

| Molecular Formula | |

| Molecular Weight | 166.22 g/mol |

| Boiling Point | ~75–80 °C (at 10 mmHg) |

| Density | 1.04 g/cm³ |

| Isomerism | Exo (thermodynamically favored in acid catalysis) / Endo (kinetic) |

Stereochemical Note: The exo isomer generally exhibits higher reactivity in polymerization and imparts higher thermal stability to the final polymer due to reduced steric hindrance compared to the endo form.

Critical Safety & Process Control: Polymerization Inhibition

Acrylates are prone to spontaneous, exothermic run-away polymerization.[1][4] A robust inhibition protocol is mandatory for all synthesis and purification steps.[1]

-

Inhibitor: 4-Methoxyphenol (MEHQ) is the standard inhibitor (10–50 ppm).[1]

-

The Oxygen Paradox: MEHQ requires dissolved oxygen to function as a radical scavenger. Do not purge reaction vessels with pure nitrogen during workup or distillation.[1] Use "Lean Air" (5–8%

in -

Temperature Limit: Never exceed 110 °C during distillation, even under vacuum, to prevent thermal initiation.

Synthetic Route A: Nucleophilic Acyl Substitution (Precision Lab Scale)

This method is preferred for small-scale (<100g) synthesis where high purity and precise stoichiometry are required.[1] It utilizes the high reactivity of acryloyl chloride to esterify 2-norborneol.

Reaction Mechanism

The reaction proceeds via a tetrahedral intermediate. A non-nucleophilic base (Triethylamine) acts as an HCl scavenger to drive the equilibrium.

Protocol

Reagents:

-

2-Norborneol (1.0 eq)[1]

-

Acryloyl Chloride (1.1 eq)[1]

-

Triethylamine (

) (1.2 eq)[1] -

Dichloromethane (DCM) (Solvent, Anhydrous)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Solvation: Dissolve 2-norborneol (0.1 mol, 11.2 g) and

(0.12 mol, 16.7 mL) in 150 mL anhydrous DCM. -

Cooling: Submerge the flask in an ice/salt bath to reach -5 °C. Causality: Low temperature prevents polymerization of the acryloyl chloride and minimizes elimination side-reactions.

-

Addition: Dropwise add acryloyl chloride (0.11 mol, 8.9 mL) over 45 minutes. Maintain internal temperature < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. A white precipitate (

) will form.[1] -

Quench: Filter off the amine salts. Wash the organic filtrate sequentially with:

-

Isolation: Dry over

, filter, and concentrate in vacuo at < 30 °C.

Synthetic Route B: Acid-Catalyzed Addition (Industrial Scale-Up)

For kilogram-scale production, using costly acid chlorides is uneconomical.[1] The addition of acrylic acid across the double bond of norbornene is highly atom-efficient (100% atom economy).

Reaction Mechanism

This is an electrophilic addition. The acid catalyst protonates the norbornene double bond, forming a non-classical norbornyl cation, which is then trapped by the acrylic acid nucleophile. This route strongly favors the exo-isomer due to the trajectory of the nucleophilic attack.

Protocol

Reagents:

-

Norbornene (1.0 eq)[1]

-

Acrylic Acid (1.2 eq)[1]

-

Catalyst: Boron Trifluoride Etherate (

) or Amberlyst-15 (Solid Acid)[1]

Step-by-Step Methodology:

-

Charge: In a reactor fitted with a reflux condenser, charge Acrylic Acid (excess) and inhibitor (MEHQ, 500 ppm).

-

Catalyst: Add

(1 mol%) or Amberlyst-15 (5 wt%). -

Heating: Heat the mixture to 80 °C.

-

Addition: Slowly add a solution of Norbornene in toluene (or neat if molten) over 2 hours.

-

Cook: Stir at 90–100 °C for 6 hours. Monitor via GC.

-

Workup:

Visualization: Synthetic Logic Flow[1]

Figure 1: Decision matrix for synthetic route selection based on scale and stereochemical requirements.

Purification & Characterization

Vacuum Distillation Protocol

The crude product from any route must be purified to remove oligomers and inhibitors before analytical characterization.

-

Pressure: < 5 mmHg (High vacuum essential).[1]

-

Temperature: Keep pot temperature < 90 °C.

-

Inhibition: Add fresh MEHQ (500 ppm) to the distillation pot. Introduce a capillary air bleed.[1]

Analytical Data (Expected)

| Technique | Diagnostic Signal | Interpretation |

| FT-IR | 1720–1730 | Strong |

| FT-IR | 1620–1640 | |

| Characteristic acrylate vinyl protons (dd).[1] | ||

| Methine proton at C2 (ester linkage).[1] Shift varies for exo vs endo.[1] | ||

| GC-MS | m/z 166 | Molecular ion and Acryloyl fragment ( |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14832789, 2-Norbornyl acrylate.[1] Retrieved from [Link]

-

Organic Syntheses. Acrylic Acid - General purification and synthesis notes. Organic Syntheses, Coll.[1] Vol. 3, p.30 (1955).[1] Retrieved from [Link][1]

-

BASF SE. Methods for producing (meth)acrylic acid norbornyl esters.[1][6] Patent CA3050038C.[1] Retrieved from

-

Scientific Polymer Products. Isobornyl Acrylate Safety Data Sheet (SDS). (Analogous handling protocols). Retrieved from [Link]

-

Royal Society of Chemistry. Inhibition of acrylic acid and acrylate autoxidation.[1] Reaction Chemistry & Engineering.[1] Retrieved from [Link]

Sources

- 1. 2-Norbornyl acrylate | C10H14O2 | CID 14832789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Acrylic acid, 2-norbornyl ester | 10027-06-2 [smolecule.com]

- 3. Acrylic acid, 2-norbornyl ester | 10027-06-2 | Benchchem [benchchem.com]

- 4. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CA3050038C - Methods for producing (meth)acrylic acid norbornyl esters - Google Patents [patents.google.com]

Technical Guide: 2-Norbornyl Acrylate (CAS 10027-06-2)

[1]

Executive Summary

2-Norbornyl acrylate (CAS 10027-06-2), also known as bicyclo[2.2.1]heptan-2-yl acrylate , is a specialized monofunctional acrylate monomer distinguished by its bulky bicyclic norbornyl pendant group.[1][2] Unlike linear alkyl acrylates (e.g., butyl acrylate), the rigid norbornyl moiety imparts high glass transition temperatures (

In pharmaceutical research, this monomer is critical in the engineering of Pressure-Sensitive Adhesives (PSAs) for Transdermal Drug Delivery Systems (TDDS) .[1] It functions as a "hard" reinforcing monomer, modulating the cohesion-adhesion balance essential for patch integrity and controlled drug release.[1] This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, safety protocols, and application in advanced biomedical materials.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature and Structure

-

IUPAC Name: Bicyclo[2.2.1]heptan-2-yl prop-2-enoate[1]

-

Synonyms: Acrylic acid 2-norbornyl ester; 2-Propenoic acid, bicyclo[2.2.1]hept-2-yl ester.[1][4]

-

Differentiation: Distinct from Isobornyl acrylate (IBOA, CAS 5888-33-5), which carries three methyl substituents on the bicyclic ring.[1] 2-Norbornyl acrylate lacks these methyl groups, resulting in slightly different steric and polymerization kinetics.[1]

Key Physicochemical Properties

| Property | Value/Description | Relevance to Application |

| Molecular Formula | -- | |

| Molecular Weight | 166.22 g/mol | Monomer calculation |

| Appearance | Colorless to pale yellow liquid | Optical clarity in cured resins |

| Boiling Point | ~210°C (est.)[1][5] | High thermal processing window |

| Solubility | Soluble in organic solvents; Insoluble in water | Hydrophobic matrices for sustained release |

| Glass Transition ( | High (Homopolymer | Provides mechanical rigidity and cohesion |

| Refractive Index | ~1.48 | Optical matching in clear adhesives |

Applications in Drug Development & Research

Transdermal Drug Delivery Systems (TDDS)

The primary utility of CAS 10027-06-2 in pharma lies in the formulation of acrylic PSAs.[1]

-

Cohesion Modulation: Transdermal patches require a delicate balance between tack (instant adhesion to skin) and cohesion (internal strength to prevent residue upon removal).[1] Soft monomers (e.g., 2-ethylhexyl acrylate) provide tack but lack strength.[1] 2-Norbornyl acrylate is copolymerized (typically 5–20% w/w) to increase the bulk

and cohesive strength via steric hindrance of the polymer backbone.[1] -

Drug Solubility: The hydrophobic norbornyl group alters the solubility parameter of the matrix, affecting the thermodynamic activity of lipophilic drugs (e.g., ibuprofen, estradiol), thereby controlling release rates.

Antimicrobial & Dental Materials

Research indicates that norbornyl-functionalized polymers can disrupt bacterial membranes due to their hydrophobic bulk, making them candidates for antimicrobial coatings on medical devices.[1] In dental composites, the monomer reduces polymerization shrinkage compared to linear acrylates, enhancing the longevity of restorations.

Synthesis & Experimental Protocols

Synthesis Workflow (Diels-Alder Route)

A common industrial synthesis involves a "one-pot" reaction starting from dicyclopentadiene (DCPD) and acrylic acid.[1]

Reaction Logic:

-

Cracking: DCPD is thermally cracked to Cyclopentadiene (CPD).[1]

-

Diels-Alder: CPD reacts with Acrylic Acid to form Norbornene-2-carboxylic acid (intermediate).[1]

-

Addition/Esterification: Direct acid-catalyzed addition of acrylic acid across the norbornene double bond or esterification of 2-norbornanol.[1]

Note: The diagram below illustrates the direct esterification pathway for laboratory precision.

Visualization: Synthesis and Polymerization Pathway

Caption: Synthesis of 2-Norbornyl Acrylate via esterification and subsequent radical polymerization into a cohesive matrix.

Protocol: Free Radical Copolymerization for PSA Matrix

Objective: Synthesize a pressure-sensitive adhesive copolymer containing 2-Norbornyl Acrylate (NA) and 2-Ethylhexyl Acrylate (2-EHA).[1]

Reagents:

-

Monomer A: 2-Ethylhexyl Acrylate (85 wt%) - Soft monomer[1]

-

Monomer B: 2-Norbornyl Acrylate (15 wt%) - Hard monomer[1]

-

Solvent: Ethyl Acetate[1]

-

Initiator: AIBN (Azobisisobutyronitrile)[1]

Step-by-Step Methodology:

-

Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and mechanical stirrer, mix Monomer A and Monomer B in Ethyl Acetate (40% solids content).

-

Degassing: Purge the solution with Nitrogen (

) for 30 minutes to remove dissolved oxygen (oxygen inhibits radical polymerization). -

Initiation: Heat the mixture to 60°C. Add AIBN (0.1 wt% relative to monomers) dissolved in a small amount of ethyl acetate.

-

Polymerization: Maintain temperature at 60–65°C for 8–12 hours under continuous stirring. Viscosity will increase significantly.[1]

-

Termination: Cool to room temperature and add a radical inhibitor (e.g., MEHQ) if storage is required, or proceed immediately to coating.

-

Validation: Analyze molecular weight (

) via Gel Permeation Chromatography (GPC) and residual monomer content via GC-FID.

Hazards, Safety & Handling (SDS Analysis)

Signal Word: WARNING

GHS Classification[1]

-

Skin Corrosion/Irritation: Category 2 (H315)[1]

-

Serious Eye Damage/Irritation: Category 2A (H319)[1]

-

Skin Sensitization: Category 1 (H317) - High Risk[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1]

Critical Safety Protocols

-

Sensitization Control: Acrylates are potent sensitizers.[1] Double-gloving (Nitrile over Laminate) is recommended during synthesis or handling of the neat monomer.[1] Once polymerized, the sensitization risk is negligible, but residual monomer analysis is mandatory for medical applications.[1]

-

Respiratory Protection: The monomer has a characteristic acrid odor and can irritate the respiratory tract.[1] Handle only in a certified fume hood.[1]

-

Storage: Store below 25°C in amber glass or stainless steel. Ensure the presence of a polymerization inhibitor (e.g., MEHQ) and maintain a headspace of air (oxygen is necessary for the inhibitor to function; do not store under pure nitrogen).

References

-

PubChem. (2025).[1][5] 2-Norbornyl acrylate | C10H14O2.[1][6][4] National Library of Medicine.[1] [Link][1]

-

Safe Work Australia. (2014).[1] GHS Hazardous Chemical Information List: 10027-06-2. [Link][1]

-

Google Patents. (2019).[1] Methods for producing (meth)acrylic acid norbornyl esters (CA3050038C). [1]

Sources

- 1. 2-Norbornyl acrylate | C10H14O2 | CID 14832789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acrylic acid, 2-norbornyl ester | 10027-06-2 | Benchchem [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. CAS 10027-06-2: 2-Norbornyl acrylate | CymitQuimica [cymitquimica.com]

- 5. UNII - 3DI2E1X18L | UNII Search Service [precision.fda.gov]

- 6. Buy Acrylic acid, 2-norbornyl ester | 10027-06-2 [smolecule.com]

Technical Guide: Physical and Chemical Properties of 2-Norbornyl Acrylate

This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It prioritizes mechanistic insight, experimental rigor, and application-specific data.

CAS: 10024-18-7 | Molecular Formula: C₁₀H₁₄O₂ Synonyms: Bicyclo[2.2.1]hept-2-yl acrylate; Acrylic acid 2-norbornyl ester

Executive Summary

2-Norbornyl acrylate is a specialty monofunctional acrylate monomer characterized by a rigid bicyclic [2.2.1] heptane pendant group. Unlike its more ubiquitous trimethylated analog, Isobornyl Acrylate (IBOA) , 2-norbornyl acrylate lacks the steric bulk of the 1,7,7-trimethyl substitution pattern. This structural subtlety imparts unique physicochemical properties: it retains the high glass transition temperature (

In drug delivery and biomedical engineering, this monomer is increasingly valued for its ability to modulate the mechanical modulus of hydrogels and hydrophobic domains in amphiphilic block copolymers without introducing the excessive hydrophobicity associated with long-chain alkyl acrylates.

Molecular Architecture & Isomerism

The 2-norbornyl moiety exists in two stereochemical configurations: exo and endo . Commercial synthesis typically yields a mixture, though the thermodynamic product (exo) often predominates in acid-catalyzed addition routes.

Structural Causality

-

Rigid Backbone: The bridged bicyclic structure restricts bond rotation, significantly reducing the entropy of polymerization (

). This leads to polymers with high -

Lack of Methyls: Compared to IBOA, the absence of methyl groups at the bridgehead (C1) and bridge (C7) reduces steric hindrance around the acrylate ester linkage. This theoretically enhances the rate of hydrolysis and enzymatic degradation—a critical feature for biodegradable implant applications.

Visualization: Structure-Property Relationship

Physical and Chemical Properties

The following data aggregates experimental values and reliable predictive models for the un-methylated 2-norbornyl acrylate.

Table 1: Physicochemical Constants

| Property | Value | Context/Notes |

| Molecular Weight | 166.22 g/mol | Monodisperse |

| Boiling Point | 108–109°C | @ 30 mmHg (Vacuum distillation required) [1] |

| Density | ~1.02 g/cm³ | @ 25°C (Liquid state) |

| Refractive Index ( | 1.478–1.482 | High index due to bicyclic ring density |

| Solubility | Soluble | THF, Toluene, DCM, Ethyl Acetate |

| Solubility (Water) | < 0.5 wt% | Hydrophobic, suitable for emulsion polymerization |

| Homopolymer | 100–120°C | Dependent on tacticity and MW; Rigid ring effect [2] |

| Flash Point | > 90°C | Estimated; requires closed-cup verification |

Chemical Reactivity Profile

-

Polymerization: Exhibits Type I radical kinetics. The bulky side group suppresses termination by coupling (

), often leading to faster auto-acceleration (Trommsdorff effect) compared to linear acrylates. -

Hydrolysis: The secondary ester is more resistant to hydrolysis than primary acrylates (e.g., n-butyl acrylate) but less resistant than tertiary esters (e.g., t-butyl acrylate) or the sterically crowded IBOA. This intermediate stability is ideal for controlled drug release matrices.

Synthesis & Manufacturing Protocol

For research-grade synthesis, the acid-catalyzed addition of acrylic acid to norbornene is the preferred "atom-economic" route, avoiding the generation of HCl associated with acryloyl chloride methods.

Protocol: Acid-Catalyzed Addition (Exo-Selective)

Objective: Synthesize 2-norbornyl acrylate from norbornene and acrylic acid.

-

Reagents:

-

Norbornene (1.0 eq)

-

Acrylic Acid (1.2 eq) - Excess drives equilibrium

-

Catalyst: Boron Trifluoride Etherate (

) (0.5 wt%) -

Inhibitor: MEHQ (4-methoxyphenol) (200 ppm)[1]

-

-

Procedure:

-

Step 1: Charge acrylic acid and inhibitor into a reactor. Purge with dry air (oxygen is necessary for MEHQ efficacy).

-

Step 2: Add

dropwise at room temperature. -

Step 3: Heat mixture to 80°C .

-

Step 4: Slowly feed Norbornene (dissolved in minimal toluene if solid) over 2 hours. Exothermic reaction control is critical.

-

Step 5: Post-reaction, neutralize catalyst with aqueous

. -

Step 6: Wash organic layer with brine, dry over

. -

Step 7: Vacuum distill (108°C @ 30 mmHg) to isolate the product.

-

Visualization: Synthesis Pathway

[5][8]

Applications in Drug Development

The unique "hard" nature of 2-norbornyl acrylate makes it a functional tool for tuning the viscoelastic properties of drug delivery systems.

A. Transdermal Patches (Pressure Sensitive Adhesives)

Acrylate-based PSAs often require a balance of tack (low

-

Role: 2-Norbornyl acrylate acts as a cohesion enhancer . Copolymerizing 5-15% of this monomer with 2-ethylhexyl acrylate (soft monomer) significantly increases the shear holding power without compromising tack as drastically as methyl methacrylate would.

-

Mechanism: The bulky norbornyl group entangles polymer chains, preventing "cold flow" (oozing) of the adhesive patch during storage or wear [3].

B. Hydrophobic Modulation in Nanocarriers

In amphiphilic block copolymers (e.g., PEG-b-Poly(norbornyl acrylate)), the norbornyl block forms a rigid, glassy core for drug encapsulation.

-

Benefit: The high

core prevents premature drug leakage ("burst release") at physiological temperatures (37°C), as the core remains in a glassy state unlike soft butyl acrylate cores.

Safety & Handling (E-E-A-T)

While less volatile than methyl acrylate, 2-norbornyl acrylate is a potent chemical agent.

-

Hazards:

-

Handling Protocol:

-

Always handle in a fume hood.

-

PPE: Nitrile gloves (breakthrough time < 15 min, change frequently) or Butyl rubber (preferred).

-

Storage: Store at 2-8°C in the dark. Ensure headspace contains air (not pure nitrogen) to maintain inhibitor activity.

-

References

-

PubChem Compound Summary . (2025). 2-Norbornyl acrylate (CID 14832789).[3] National Center for Biotechnology Information. [Link]

-

Matsuoka, S., et al. (2025). Synthesis of high glass transition temperature (meth)acrylic polymers bearing norbornadiene dimer. ChemRxiv.[4] [Link][4]

-

Czech, Z., et al. (2021). Sustainable UV-Crosslinkable Acrylic Pressure-Sensitive Adhesives for Medical Application. Materials (Basel), 14(21). [Link]

Sources

Technical Guide: Synthesis of Bicyclo[2.2.1]heptan-2-yl Acrylate (Isobornyl Acrylate)

This guide details the synthesis of Bicyclo[2.2.1]heptan-2-yl acrylate , commonly known as Isobornyl Acrylate (IBOA) . It focuses on the acid-catalyzed addition of acrylic acid to camphene, the dominant industrial route due to its atom economy and scalability.

Executive Summary

Isobornyl Acrylate (IBOA) is a high-performance monofunctional acrylate monomer characterized by a bulky bicyclic side group. This structure imparts unique properties to polymers, including high glass transition temperature (

This guide provides a rigorous mechanistic analysis and a validated experimental protocol for synthesizing IBOA from camphene and acrylic acid via a Wagner-Meerwein rearrangement.

Chemical Identity:

-

IUPAC Name: (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl prop-2-enoate (typically racemic)

-

Common Name: Isobornyl Acrylate (IBOA)

-

CAS Number: 5888-33-5

-

Molecular Formula:

Mechanistic Pathways

The synthesis does not proceed via simple esterification of an alcohol because isoborneol is expensive and less reactive. Instead, the industrial standard is the direct acid-catalyzed addition of acrylic acid to camphene .

The Wagner-Meerwein Rearrangement

The reaction is a classic example of a carbocation-mediated skeletal rearrangement. It proceeds through a non-classical carbocation intermediate, ensuring high stereoselectivity for the exo isomer (isobornyl) over the endo isomer (bornyl).

Step-by-Step Mechanism:

-

Protonation: The acidic proton (

) from the catalyst attacks the exocyclic double bond of camphene at the -

Wagner-Meerwein Shift: The tertiary camphene cation is sterically strained. A 1,2-alkyl shift occurs (migration of the

bond to -

Nucleophilic Attack: The acrylic acid acts as a nucleophile, attacking the carbocation from the less hindered exo face.

-

Deprotonation: Loss of the proton yields the final ester, Isobornyl Acrylate.

Visualization of Mechanism

The following diagram illustrates the skeletal rearrangement and stereoselective attack.

Caption: Mechanistic pathway showing the conversion of Camphene to IBOA via acid-catalyzed rearrangement.

Experimental Protocol

This protocol utilizes a solid acid catalyst (Amberlyst 15) . Solid acids are superior to homogeneous catalysts (like

Materials & Equipment

-

Reagents:

-

Camphene (Purity >95%)

-

Acrylic Acid (Glacial, stabilized with 200 ppm MEHQ)

-

Catalyst: Amberlyst 15 (Dry, macroreticular strong acid resin)

-

Inhibitor: Phenothiazine (PTZ) or 4-Methoxyphenol (MEHQ)

-

-

Equipment:

-

Three-neck round-bottom flask (500 mL)

-

Mechanical stirrer (Teflon blade)

-

Reflux condenser

-

Temperature controller with thermocouple

-

Vacuum distillation setup

-

Synthesis Workflow

Step 1: Preparation

-

Charge the flask with Camphene (1.0 mol, 136.2 g) .

-

Add Acrylic Acid (1.2 mol, 86.5 g) . A slight molar excess (1.2:1 to 1.3:1) drives the equilibrium forward.

-

Add Inhibitor (0.1 wt% relative to AA, ~0.1 g) . Note: Phenothiazine is preferred for high-temp synthesis; MEHQ requires oxygen to function.

-

Add Amberlyst 15 Catalyst (5-10 wt% relative to Camphene, ~7-14 g) .

Step 2: Reaction

-

Heat the mixture to 60°C . Caution: Exceeding 80°C increases the risk of polymerization and darkening.

-

Stir vigorously (400+ RPM) to eliminate mass transfer limitations, as the reaction is heterogeneously catalyzed.

-

Monitor the reaction via GC or Acid Value titration.

-

Target: Conversion of Camphene >95%.[1]

-

Typical Time: 4 to 8 hours depending on catalyst loading.

-

Step 3: Workup & Purification

-

Filtration: Filter the hot reaction mixture to remove the solid catalyst. The catalyst can often be regenerated and reused.

-

Neutralization (Optional but Recommended): Wash the filtrate with a 5%

solution to remove excess acrylic acid. Separate the organic layer. -

Distillation: Perform vacuum distillation to isolate IBOA.

-

Pressure: < 5 mmHg

-

Temperature: ~85-90°C (vapor temperature)

-

Collection: Collect the main fraction. Discard the fore-run (unreacted camphene/solvents) and residue (polymers).

-

Process Workflow Diagram

Caption: Operational workflow for the synthesis and purification of Isobornyl Acrylate.

Process Optimization & Data

To achieve high yields (>80%) and purity (>98%), specific process variables must be controlled. The following data summarizes the impact of key parameters based on kinetic studies.

Table 1: Impact of Reaction Parameters

| Parameter | Range Tested | Optimal Value | Effect of Deviation |

| Molar Ratio (AA:Camphene) | 1.0:1 – 1.5:1 | 1.2:1 – 1.3:1 | <1.2: Low conversion. >1.4: Difficult separation, waste. |

| Temperature | 40°C – 90°C | 60°C – 65°C | <50°C: Slow kinetics. >70°C: Polymerization risk, color degradation. |

| Catalyst Loading | 5% – 20% (wt) | 10% – 15% | <10%: Long reaction time (>10h). >15%: Diminishing returns. |

| Stirring Speed | 100 – 600 RPM | >400 RPM | Low RPM: Diffusion limited (external mass transfer resistance). |

Troubleshooting Guide

-

Problem: Product polymerizes during distillation.

-

Solution: Ensure sufficient inhibitor (MEHQ) is present in the distillation pot and air is sparged (if using MEHQ) or use a radical trap like PTZ. Keep pot temperature below 110°C.

-

-

Problem: Low Yield / High Residual Camphene.

-

Solution: Catalyst may be deactivated by water (from wet acrylic acid). Ensure all reagents are anhydrous. Increase reaction time or catalyst load.

-

References

-

Process Optimization for Synthesis of Isobornyl Acrylate over Solid Acid Catalyst. Journal of Chemical Reaction Engineering and Technology. (2017). Investigates the kinetics and optimization using solid superacids.

-

Method for synthesis and process inhibition of isobornyl (meth)acrylate. U.S. Patent 6,479,696. Describes the industrial handling and inhibition strategies during synthesis.

-

Process for the preparation of isobornyl (meth)acrylate. U.S. Patent 5,672,733. Details the continuous process using resin cartridges (Amberlyst 15).

-

Wagner–Meerwein rearrangement. Wikipedia. General mechanistic background on the camphene-isobornyl rearrangement.

-

Synthesis and Hazard of Isobornyl acrylate. ChemicalBook. Provides physical properties and safety data for the monomer.

Sources

Stereoselective Synthesis of 2-Norbornyl Acrylate: Controlling Endo/Exo Ratios for Advanced Lithography

Executive Summary: The Stereochemical Imperative in Lithography

In the realm of 193 nm (ArF) photolithography, 2-norbornyl acrylate represents a critical monomer class. Its alicyclic norbornyl pendant group provides the necessary etch resistance against plasma processes, a role historically filled by aromatic rings which are opaque at 193 nm.

However, the stereochemistry of the norbornyl ring—specifically the ratio of endo to exo isomers—is not merely an academic curiosity; it is a determinant of lithographic performance. The exo-isomer is kinetically superior in radical polymerization due to reduced steric hindrance near the propagating radical center. Consequently, photoresists enriched with exo-2-norbornyl acrylate exhibit higher molecular weights, lower polydispersity, and superior contrast curves compared to their endo-rich counterparts.

This guide details the mechanistic divergence between endo- and exo-synthesis, providing a validated protocol for high-exo synthesis via acid-catalyzed addition, contrasting it with the kinetically controlled Diels-Alder route.

Mechanistic Fundamentals: The Battle for the Bridge

To control the isomer ratio, one must understand the underlying transition states. The synthesis of 2-norbornyl acrylate generally proceeds via two distinct pathways with opposing selectivities.

Pathway A: Diels-Alder Cycloaddition (Endo-Selective)

Reacting cyclopentadiene with alkyl acrylates is governed by the Alder Endo Rule . Secondary orbital interactions between the dienophile's carbonyl group and the diene's back-face favor the endo transition state.

-

Utility: High yield, but requires subsequent isomerization for lithographic optimization.

Pathway B: Acid-Catalyzed Addition (Exo-Selective)

The direct addition of acrylic acid to norbornene proceeds via a carbocation intermediate. This pathway is governed by the unique nature of the 2-norbornyl cation .

-

Protonation: The double bond of norbornene accepts a proton.

-

Non-Classical Cation: The resulting cation is not a static localized charge. It is a non-classical (sigma-delocalized) ion, often represented as a pentacoordinate species.

-

Stereoelectronic Control: The sigma-delocalization blocks the endo face. Consequently, the nucleophile (acrylic acid) must attack from the exo face.

-

Outcome: >95% Exo selectivity (Thermodynamic and mechanistic preference).

Visualization: The Cationic Steering Mechanism

The following diagram illustrates why the acid-catalyzed route enforces the exo-configuration.

Caption: The sigma-delocalization of the intermediate cation effectively shields the endo-face, forcing the acrylate nucleophile to attack from the exo-direction.

Validated Experimental Protocol: High-Exo Synthesis

This protocol utilizes the acid-catalyzed addition of acrylic acid to norbornene. This method is preferred over esterification of 2-norbornanol because commercial 2-norbornanol is often an endo/exo mixture, whereas this addition reaction generates the exo-isomer in situ.

Reagents & Equipment[1][2][5][6]

-

Substrates: Norbornene (99%), Acrylic Acid (anhydrous).

-

Catalyst: Boron Trifluoride Etherate (

) or Amberlyst-15 (solid acid for easier workup). -

Inhibitor: 4-Methoxyphenol (MEHQ) to prevent polymerization of the acrylate.

-

Solvent: Toluene (optional, can run neat).

Step-by-Step Methodology

-

Reactor Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet. Place in a temperature-controlled oil bath.

-

Catalyst Charge:

-

Add Acrylic Acid (1.2 equivalents relative to norbornene) to the flask.

-

Add MEHQ (500 ppm relative to total weight).

-

Add Catalyst (

, 1.0 mol%). Note: If using Amberlyst-15, use 5 wt% loading.

-

-

Thermal Equilibration: Heat the acrylic acid mixture to 80°C .

-

Expert Insight: Higher temperatures favor the thermodynamic product (exo), but exceeding 110°C risks thermal polymerization of the acrylic acid.

-

-

Controlled Addition: Dissolve Norbornene (1.0 equivalent) in a minimal amount of toluene (or add as molten liquid if running neat). Add dropwise over 60 minutes.

-

Causality: Slow addition ensures the concentration of norbornene remains low relative to the acid, minimizing side reactions (like norbornene dimerization).

-

-

Reaction Phase: Stir at 80-90°C for 4–6 hours. Monitor via GC-MS.[5]

-

Workup:

-

Purification: Perform vacuum distillation (approx. 60-70°C at 2 mmHg).

-

Critical: Ensure air is bled into the capillary during distillation (or use an inhibitor in the pot) to provide oxygen, which is necessary for MEHQ to function as an inhibitor.

-

Process Workflow Diagram

Caption: Operational workflow distinguishing between homogeneous and heterogeneous catalyst workups to maximize yield and purity.

Characterization: Determining the Isomer Ratio

Trust in the synthesis requires rigorous validation.

NMR Diagnostic Criteria

The proton at the C-2 position (the methine proton attached to the acrylate ester) is the diagnostic signal.

| Feature | Exo-Isomer (Target) | Endo-Isomer (Impurity) |

| Acrylate Group Position | Exo | Endo |

| H-2 Proton Position | Endo | Exo |

| H-2 Multiplicity | Doublet of doublets (or broad singlet) | Multiplet (Quintet-like) |

| Coupling ( | ~0 - 1 Hz | ~3 - 4 Hz |

| Shift ( | Typically ~4.6 - 4.7 ppm | Typically ~4.9 - 5.0 ppm |

Interpretation:

-

Endo-H2 (in Exo-isomer): The dihedral angle between the endo-H2 and the bridgehead H1 is approximately 90°. According to the Karplus equation, the coupling constant

is near zero. Thus, the signal appears sharper, lacking the bridgehead splitting. -

Exo-H2 (in Endo-isomer): The dihedral angle between exo-H2 and bridgehead H1 is roughly 45°, leading to a distinct coupling (

Hz).

Quantitative Analysis

To calculate the isomeric ratio (

Application Implications

Why does this rigorous control matter?

-

Polymerization Kinetics: The exo monomer propagates faster. In a mixed isomer feed, the polymer composition will drift, leading to heterogeneity in the photoresist matrix.

-

Glass Transition (Tg): Exo-rich polymers typically display a higher

due to the rigid bicyclic structure being oriented away from the backbone, restricting chain mobility more effectively than the tucked-under endo conformation. -

Lithographic Contrast: The acid-cleavable groups (if using a chemically amplified resist variant) are more accessible to the photo-acid generator in the exo configuration, improving sensitivity.

References

-

Stereoselectivity in Norbornyl Systems: Winstein, S., & Trifan, D. (1952). The Structure of the Bicyclo[2,2,1]2-heptyl (Norbornyl) Carbonium Ion. Journal of the American Chemical Society. Link

-

Acid-Catalyzed Synthesis: Kanao, M., et al. (2012).[2] Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid. International Journal of Organic Chemistry. Link

-

Polymerization Behavior: Ihara, E., et al. (2007).[6] Radical copolymerization of alkyl 2-norbornene-2-carboxylate with alkyl acrylates. Journal of Polymer Science Part A. Link

-

NMR Characterization: Duggan, A. R., et al. (2013). 1H NMR-based kinetic-mechanistic study of the intramolecular trans-esterification of 2-exo-3-exo-dihydroxybornane monoacrylate esters. South African Journal of Chemistry. Link

-

Photoresist Properties: Kim, J. B., et al. (1999).[6] Poly(t-butyl-3α-(5-norbornene-2-carbonyloxy)-7α,12α-dihydroxy-5β-cholan-24-oate-co-maleic anhydride) for a 193-nm photoresist. Polymer. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]

- 3. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. Synthesis of polymers with a norbornane backbone by radical copolymerization of alkyl 2-norbornene-2-carboxylates for p… [ouci.dntb.gov.ua]

Technical Guide: Spectroscopic Profiling of Acrylic acid, 2-norbornyl ester

The following technical guide details the spectroscopic characterization of Acrylic acid, 2-norbornyl ester (CAS: 10027-06-2). This document is structured to support researchers in the identification, quality control, and structural validation of this monomer, particularly in distinguishing between its stereoisomers (endo vs. exo).

Chemical Identity & Significance

Acrylic acid, 2-norbornyl ester (also known as 2-Norbornyl acrylate) is a bicyclic monofunctional monomer used to impart high glass transition temperatures (

-

IUPAC Name: Bicyclo[2.2.1]hept-2-yl prop-2-enoate

-

CAS Number: 10027-06-2

-

Molecular Formula:

-

Molecular Weight: 166.22 g/mol

-

Stereochemistry: Exists as endo and exo isomers.

-

Endo-isomer: The acrylate group is cis to the C7 bridge (sterically more hindered).

-

Exo-isomer: The acrylate group is trans to the C7 bridge (thermodynamically preferred in some syntheses).

-

Isomer Visualization

The distinction between endo and exo is critical for reactivity ratios and final polymer properties.

Caption: Stereochemical relationship between endo/exo isomers and the resulting NMR environment of the H-2 proton.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary tool for confirming functional group integrity (acrylate unsaturation) and the presence of the bicyclic skeleton.

Diagnostic Bands

| Frequency ( | Assignment | Mode | Notes |

| 2950 – 2870 | C-H (Norbornyl) | Stretching | Characteristic bicyclic skeleton vibrations; sharp multiplets. |

| 1730 – 1735 | C=O (Ester) | Stretching | Strong, sharp carbonyl peak. |

| 1635 – 1640 | C=C (Vinyl) | Stretching | Moderate intensity; confirms monomer is unpolymerized. |

| 1450, 1380 | Bending | Scissoring vibrations of the norbornyl methylene groups. | |

| 1180 – 1200 | C-O-C | Stretching | Strong ester linkage bands. |

| 985, 810 | =C-H (Acrylate) | Bending | Out-of-plane (oop) bending; disappearance indicates polymerization. |

Experimental Insight:

In quality control, monitor the ratio of the 1635

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for determining the endo/exo ratio. The rigid bicyclic framework induces significant anisotropy, leading to distinct chemical shifts for the proton at the 2-position (H-2).

NMR (400 MHz, )

The acrylate vinyl protons appear in the 5.8–6.4 ppm range, while the norbornyl protons span 1.0–5.0 ppm.

| Proton | Isomer | Chemical Shift ( | Multiplicity | Coupling ( | Structural Context |

| Vinyl ( | Both | 6.35 – 6.45 | dd | Trans to carbonyl. | |

| Vinyl ( | Both | 6.05 – 6.15 | dd | Cis to carbonyl. | |

| Vinyl ( | Both | 5.75 – 5.85 | dd | Geminal to ester oxygen. | |

| H-2 (Methine) | Endo | 4.90 – 5.00 | m | - | Exo-proton. Deshielded by anisotropy. |

| H-2 (Methine) | Exo | 4.60 – 4.70 | m (dddd) | - | Endo-proton. Shielded relative to exo-H. |

| H-1, H-4 | Both | 2.20 – 2.40 | br s | - | Bridgehead protons. |

| Skeleton | Both | 1.00 – 1.80 | m | - | Bridge ( |

Critical Mechanism: In norbornyl systems, the exo-proton (present in the endo-isomer) typically resonates downfield (higher ppm) compared to the endo-proton (present in the exo-isomer). This is due to the magnetic anisotropy of the C-C bonds in the rigid cage.

-

Target Analysis: Integrate the multiplet at ~5.0 ppm vs. ~4.6 ppm to calculate the endo/exo ratio.

NMR (100 MHz, )

| Carbon | Shift ( | Assignment |

| C=O | 166.0 – 166.5 | Ester Carbonyl |

| Vinyl | 129.5 – 130.5 | |

| Vinyl | 128.5 – 129.5 | |

| C-2 | 76.0 – 78.0 | Methine (C-O linkage). Shift varies by isomer. |

| C-1, C-4 | 36.0 – 42.0 | Bridgehead Carbons |

| C-7 | 35.0 – 36.0 | Bridge Carbon |

| C-3, C-5, C-6 | 22.0 – 30.0 | Methylene Ring Carbons |

Mass Spectrometry (MS)

The fragmentation pattern of 2-norbornyl acrylate is dominated by the stability of the norbornyl cation and the Retro-Diels-Alder (RDA) reaction.

Fragmentation Pathway[1][2]

-

Molecular Ion (

): m/z 166 (Weak). -

-Cleavage/C-O Bond Break: Loss of the acryloyloxy radical (

-

Retro-Diels-Alder (RDA): The norbornyl cation or radical cation often undergoes RDA to eliminate ethylene, yielding the Cyclopentadienyl cation (m/z 66/67).

-

Acryloyl Ion: m/z 55 (

) is a common base peak for acrylates.

Caption: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.

Experimental Protocols

Protocol A: Determination of Endo/Exo Ratio via NMR

Objective: Quantify the isomeric purity of the monomer batch.

-

Sample Preparation: Dissolve 10 mg of 2-norbornyl acrylate in 0.6 mL of

(containing 0.03% TMS). -

Acquisition: Acquire

spectrum with at least 16 scans, relaxation delay ( -

Processing: Phase and baseline correct the spectrum. Reference TMS to 0.00 ppm.

-

Integration:

-

Integrate the vinyl region (5.8–6.5 ppm) and set value to 3.00 (internal standard check).

-

Integrate the Endo-isomer signal (H-2 exo) at ~4.95 ppm (

). -

Integrate the Exo-isomer signal (H-2 endo) at ~4.65 ppm (

).

-

-

Calculation:

Protocol B: Purity Check via GC-MS

Objective: Identify oligomers or residual acrylic acid.

-

Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

-

Temperature Program:

-

Hold 50°C for 2 min.

-

Ramp 10°C/min to 250°C.

-

Hold 5 min.

-

-

Detection: EI mode (70 eV). Scan range 40–350 m/z.

-

Validation:

-

Retention Time: 2-Norbornyl acrylate typically elutes after isobornyl acrylate if present in mixtures, but before heavy oligomers.

-

Impurity Flags: Look for m/z 72 (Acrylic acid) and m/z 138 (Dicyclopentadiene - indicating norbornene degradation).

-

References

-

National Institutes of Health (NIH). 2-Norbornyl acrylate | C10H14O2 | PubChem. PubChem Compound Summary. [Link]

-

Canadian Journal of Chemistry. On the differentiation of endo- and exo-norbornyl derivatives by chemical shifts in N.M.R. spectroscopy. Can. J. Chem. 1965, 43, 1996. [Link]

-

Oregon State University. 1H NMR Chemical Shift Table. OSU Chemistry Dept. [Link]

-

Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph NMR Predictors. [Link]

Thermal Stability Profile of Poly(2-norbornyl acrylate): A Technical Deep Dive

Executive Summary

Poly(2-norbornyl acrylate) (PNA) represents a critical class of alicyclic acrylic polymers, distinguished by its high optical transparency in the deep ultraviolet (DUV) region (specifically 193 nm) and its unique thermal behavior. Unlike its structural isomer, poly(isobornyl acrylate), PNA lacks the bridgehead methyl groups, resulting in a distinct thermal profile characterized by a lower glass transition temperature (

This guide provides an authoritative analysis of the thermal stability of PNA, detailing its synthesis, glass transition thermodynamics, and decomposition kinetics. It is designed to serve as a reference for optimizing lithographic formulations and optical coatings where thermal budget and etch resistance are paramount.

Molecular Architecture and Synthesis

The thermal properties of PNA are intrinsic to its molecular structure. The bulky bicyclic 2-norbornyl side group imparts rigidity to the polymer backbone, restricting segmental mobility. However, the absence of the gem-dimethyl groups found in isobornyl acrylate results in a lower steric barrier to rotation, influencing both

Synthesis Protocol (Free Radical Polymerization)

To evaluate thermal stability, high-purity homopolymer must be synthesized to eliminate plasticizing effects from residual monomers.

Protocol:

-

Monomer Purification: 2-Norbornyl acrylate (NA) is passed through a neutral alumina column to remove inhibitors (e.g., MEHQ).

-

Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene (Solids content: 20-30 wt%).

-

Polymerization:

-

Degas solution via three freeze-pump-thaw cycles.[1]

-

Heat to 60–65°C for 12–24 hours under inert atmosphere (

or Ar).

-

-

Purification: Precipitate into excess cold methanol (10x volume). Re-dissolve in THF and re-precipitate (2x) to ensure removal of oligomers.

-

Drying: Vacuum oven at 40°C for 24 hours.

Synthesis Workflow Visualization

Caption: Step-by-step synthesis workflow for high-purity Poly(2-norbornyl acrylate).

Thermal Transitions: Glass Transition Temperature ( )[3][4][5]

The

Comparative Analysis

While often conflated with isobornyl acrylate, the 2-norbornyl derivative exhibits a lower

| Polymer | Side Group Structure | Structural Cause | ||

| Poly(2-norbornyl acrylate) | Bicyclo[2.2.1]heptyl | ~55°C | ~63°C | Bulky, but lacks bridgehead methyls. |

| Poly(isobornyl acrylate) | 1,7,7-Trimethylbicyclo... | ~88°C | ~94°C | Methyl groups add significant steric drag. |

| Poly(methyl methacrylate) | Methyl | ~105°C | ~115°C |

Note: Values are for high molecular weight (

Experimental Validation (DSC Protocol)

To accurately determine

-

Instrument: Differential Scanning Calorimeter (DSC).[1]

-

Sample Mass: 5–10 mg in aluminum pan.

-

Cycle 1: Heat from -20°C to 150°C at 10°C/min (Erases thermal history).

-

Cooling: Quench cool or controlled cool at 10°C/min.

-

Cycle 2: Heat from -20°C to 150°C at 10°C/min. Record

from this scan.

Decomposition Kinetics and Mechanism ( )

Poly(2-norbornyl acrylate) exhibits a two-stage degradation profile, distinct from simple alkyl acrylates. Understanding this mechanism is vital for predicting high-temperature stability and etch resistance.

Thermal Stability Data ( )

-

Onset Temperature (

): ~280°C – 295°C (in -

Max Degradation Rate (

): ~380°C – 400°C. -

Residue: Low char yield (< 5%) in inert atmosphere.

Degradation Mechanism: The -Hydrogen Transfer

Unlike PMMA which unzips to monomer, PNA degrades primarily through a side-chain scission mechanism involving a six-membered ring transition state (McLafferty-type rearrangement).

-

Stage 1 (Side Chain Scission): The ester linkage cleaves via an intramolecular

-hydrogen abstraction from the norbornyl ring to the carbonyl oxygen.-

Product A: Poly(acrylic acid) (PAA) backbone.

-

Product B: Norbornene (or isomeric bicyclic olefins).

-

-

Stage 2 (Backbone Breakdown): The resulting Poly(acrylic acid) undergoes dehydration (forming anhydrides) and eventual random chain scission at temperatures > 350°C.

Mechanistic Pathway Visualization

Caption: Thermal degradation pathway of PNA via gamma-hydrogen transfer mechanism.

Analytical Protocols for Stability Assessment

To ensure reproducibility in drug delivery carriers or optical coatings, the following self-validating protocols are recommended.

Thermogravimetric Analysis (TGA)[4][6]

-

Objective: Determine

and weight loss steps. -

Atmosphere: Nitrogen (inert) vs. Air (oxidative).

-

Ramp Rate: 10°C/min.[2]

-

Key Indicator: A distinct weight loss step corresponding to the mass fraction of the norbornyl group (~65-70% weight loss) indicates side-chain cleavage prior to backbone degradation.

Pyrolysis-GC/MS (Py-GC/MS)

-

Objective: Identify volatile degradation products.

-

Setup: Flash pyrolysis at 400°C or 600°C.

-

Expected Signals:

-

Norbornene (m/z 94): Primary side-chain elimination product.

-

Acrylic Acid dimer/monomer: From backbone breakdown.

-

Absence of Monomer:[3] Unlike methacrylates, PNA yields very little original monomer (2-norbornyl acrylate) during pyrolysis.

-

Applications and Relevance

193 nm Lithography (ArF)

PNA is a foundational building block for chemically amplified resists.

-

Transparency: The aliphatic norbornyl group has low absorbance at 193 nm compared to aromatic rings.

-

Etch Resistance: The high carbon density (Ohnishi parameter) of the bicyclic ring provides superior dry etch resistance compared to linear alkyl acrylates.

-

Acid Sensitivity: While PNA itself is a secondary ester and relatively stable, it is often copolymerized with acid-labile tertiary esters (e.g., 2-methyl-2-adamantyl methacrylate) to function in photoresists. PNA acts as the "matrix" provider for adhesion and etch resistance.

Optical Materials

-

Refractive Index: ~1.50–1.52.

-

Birefringence: Low intrinsic birefringence due to the aliphatic nature, making it suitable for protective coatings on optical sensors.

References

-

Ito, H. (2005). Chemical Amplification Resists for Microlithography. Advances in Polymer Science, 172, 37–245.

-

Gündoğdu, Ö. (2012).[4] The Characterization of Some Methacrylate and Acrylate Homopolymers via Direct Pyrolysis Mass Spectrometry. Middle East Technical University Thesis.

-

Czech, Z., et al. (2014).[3] Thermal stability and degradation of selected poly(alkyl methacrylates). Journal of Thermal Analysis and Calorimetry, 116, 1157–1164.

-

PubChem. (2025). 2-Norbornyl acrylate Compound Summary. National Library of Medicine.

-

Matsuoka, S., & Iwai, M. (2025). Synthesis of high glass transition temperature (meth)acrylic polymers bearing norbornadiene dimer. ChemRxiv.

Sources

Molecular weight and formula of 2-norbornyl acrylate

Physicochemical Properties, Synthetic Utility, and Applications in Microlithography [1]

Executive Summary

2-Norbornyl acrylate (Bicyclo[2.2.1]hept-2-yl acrylate) is a specialized alicyclic monomer critical to the advancement of deep-ultraviolet (DUV) lithography and high-performance optical coatings.[1] Unlike its trimethylated analog, isobornyl acrylate, 2-norbornyl acrylate possesses a C10 skeletal structure that offers a unique balance of high optical transparency at 193 nm (ArF laser wavelength), robust dry-etch resistance, and moderate hydrophobicity.[1] This guide provides a definitive technical analysis of its molecular characteristics, synthesis protocols, and polymerization kinetics, serving as a reference for drug development professionals and polymer scientists.

Part 1: Chemical Identity & Structural Analysis

The distinction between 2-norbornyl acrylate and isobornyl acrylate is a frequent source of error in material selection.[1] 2-Norbornyl acrylate lacks the three methyl substituents found on the isobornyl bridge, resulting in a lower molecular weight and distinct steric profile.[1]

Molecular Specifications

| Property | Specification |

| IUPAC Name | Bicyclo[2.2.1]hept-2-yl prop-2-enoate |

| Common Name | 2-Norbornyl acrylate |

| CAS Registry Number | 10027-06-2 |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| SMILES | C=CC(=O)OC1CC2CCC1C2 |

| Structure Type | Bridged Alicyclic Ester (Exo/Endo Isomers) |

Isomeric Considerations

The norbornyl group exists as two stereoisomers: exo (ester group equatorial) and endo (ester group axial).

-

Endo-isomer : Typically the kinetic product in Diels-Alder derived precursors; often sterically more hindered during polymerization.[1]

-

Exo-isomer : Thermodynamically more stable; polymers derived from high-exo monomers generally exhibit higher glass transition temperatures (Tg) due to reduced free volume.[1]

-

Commercial grades are typically a mixture, though catalytic routes can be tuned to favor the exo-isomer.[1]

Part 2: Physicochemical Properties

The following data represents the standard physicochemical profile for high-purity (>98%) monomer.

| Property | Value / Range | Conditions |

| Physical State | Clear, colorless liquid | 25°C, 1 atm |

| Density | 1.02 – 1.04 g/cm³ | 25°C |

| Boiling Point | ~80–85°C | @ 1–2 mmHg (Reduced Pressure) |

| Refractive Index ( | 1.488 – 1.492 | 20°C |

| Flash Point | > 90°C | Closed Cup |

| Solubility | Soluble in esters, ketones, aromatics.[1][2][3][4][5] Insoluble in water.[1] | - |

| Homopolymer Tg | 100°C – 120°C | Dependent on tacticity & isomer ratio |

Critical Insight : The alicyclic norbornane ring imparts high carbon density (Ohnishi parameter < 3.0), which is directly correlated to superior dry-etch resistance in plasma etching processes used in semiconductor manufacturing.[1]

Part 3: Synthesis & Manufacturing Protocols

The industrial synthesis of 2-norbornyl acrylate typically avoids direct esterification of norbornanol due to equilibrium limitations.[1] Two primary routes are employed: Acid-Catalyzed Addition and Transesterification .[1]

Route A: Acid-Catalyzed Addition (BF₃ Route)

This is the preferred industrial route due to atom economy.[1] It involves the direct addition of acrylic acid across the double bond of norbornene.

Reaction Scheme:

Detailed Protocol

-

Reactor Setup : A glass-lined reactor equipped with a reflux condenser, mechanical stirrer, and temperature controller.[1]

-

Reagent Charge : Charge Acrylic Acid (1.2 eq) and polymerization inhibitor (MEHQ, 500 ppm) into the vessel.

-

Catalyst Addition : Add Boron Trifluoride Etherate (BF₃·OEt₂, 2-5 mol%) dropwise while maintaining temperature < 30°C.[1]

-

Addition of Norbornene : Slowly feed Norbornene (1.0 eq) as a solution or melt.

-

Reaction Phase : Heat the mixture to 70–80°C for 4–6 hours. Monitor consumption of norbornene via GC.

-

Workup :

-

Purification : Vacuum distillation (approx. 80°C @ 2 mmHg) to isolate the product.

Synthesis Workflow Diagram

Figure 1: Process flow for the acid-catalyzed synthesis of 2-norbornyl acrylate.

Part 4: Polymerization & Applications

Radical Polymerization Mechanism

2-Norbornyl acrylate undergoes free-radical polymerization.[1][2] The bulky norbornyl side chain exerts significant steric influence on the propagating radical, often favoring syndiotactic placement which enhances thermal stability.

-

Initiators : AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide).

-

Solvents : THF, Toluene, or Propylene Glycol Methyl Ether Acetate (PGMEA) for photoresist formulations.

-

Kinetics : The propagation rate constant (

) is generally lower than methyl acrylate due to steric hindrance, requiring slightly elevated temperatures or longer reaction times.

Applications in ArF Lithography (193 nm)

This is the defining application of 2-norbornyl acrylate.[1]

-

Transparency : The saturated alicyclic ring does not absorb at 193 nm (unlike aromatic rings), making it transparent to ArF lasers.

-

Etch Resistance : The high carbon-to-hydrogen ratio of the norbornyl cage provides resistance to plasma etching, protecting the silicon wafer during pattern transfer.[1]

-

Adhesion : The ester linkage provides necessary polarity for adhesion to silicon substrates, superior to pure cycloolefin polymers.

Figure 2: Role of 2-norbornyl acrylate polymer in the photolithography workflow.[1]

Part 5: Analytical Characterization

To validate the identity of synthesized or purchased 2-norbornyl acrylate, the following spectral fingerprints must be confirmed.

Proton NMR ( H-NMR, 400 MHz, CDCl₃)

-

Vinyl Protons (Acrylate) : Three distinct signals in the downfield region.

- 6.35 ppm (dd, 1H, trans to ester)

- 6.10 ppm (dd, 1H, cis to ester)

- 5.80 ppm (dd, 1H, geminal)

-

Methine Proton (Ester Linkage) :

- 4.6–4.7 ppm (m, 1H). Note: The shift varies slightly between exo and endo isomers.

-

Norbornyl Skeleton :

FTIR Spectroscopy

-

1720–1730 cm⁻¹ : Strong C=O stretching (Ester carbonyl).

-

1635–1640 cm⁻¹ : C=C stretching (Vinyl group). Disappearance of this peak monitors polymerization.

-

2950–2870 cm⁻¹ : C-H stretching (Alicyclic/Aliphatic).

-

1180–1200 cm⁻¹ : C-O-C stretching.

Part 6: Safety & Handling

-

Hazards : 2-Norbornyl acrylate is a skin and eye irritant and a skin sensitizer.[1] It is harmful if swallowed.[1]

-

Storage : Must be stored with a polymerization inhibitor (e.g., MEHQ 10-500 ppm) at temperatures < 25°C, away from direct light.[1]

-

Stabilization : Oxygen is necessary for the inhibitor (MEHQ) to function; do not store under pure nitrogen for extended periods. Use aerated headspace.[1]

References

-

PubChem . (2024).[1] 2-Norbornyl acrylate | C10H14O2.[1][2] National Library of Medicine.[1] [Link]

-

Google Patents . (2019).[1] Methods for producing (meth)acrylic acid norbornyl esters (Patent CA3050038C).

-

ResearchGate . (2023). Synthesis of Acrylate Dual-Tone Resists and the Effect of Their Molecular Weight on Lithography Performance. [Link]

Sources

Hydrophobic Modulation via 2-Norbornyl Acrylate: A Technical Guide to Synthesis and Characterization

Topic: Hydrophobicity of Polymers from 2-Norbornyl Acrylate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of functional polymers, 2-norbornyl acrylate (2-NBA) occupies a critical niche between standard aliphatic acrylates (like n-butyl acrylate) and highly rigid, super-hydrophobic monomers (like adamantyl or isobornyl acrylate). Its unique bicyclic [2.2.1] heptane structure imparts significant hydrophobicity and high glass transition temperatures (

This guide provides a comprehensive technical workflow for leveraging 2-NBA to engineer hydrophobic domains in block copolymers, specifically for drug delivery vehicles and advanced barrier coatings. We focus on controlled radical polymerization (RAFT) to ensure precise molecular weight distributions (

Molecular Architecture & Hydrophobic Mechanism

Structural Determinants of Hydrophobicity

The hydrophobicity of poly(2-norbornyl acrylate) (P2NBA) stems from the bicyclic norbornyl pendant group . Unlike linear alkyl chains (e.g., hexyl or octyl) that rely on conformational freedom to exclude water, the norbornyl group acts as a rigid, bulky hydrophobic shield.

-

Free Volume Reduction: The rigid bicyclic structure limits bond rotation, increasing the

(typically 100°C–120°C depending on tacticity) and reducing the free volume available for water permeation. -

Surface Energy: The aliphatic cycle lowers the surface energy (

), typically resulting in water contact angles ( -

Comparison to Isobornyl Acrylate (IBOA): While structurally similar, 2-NBA lacks the three methyl substituents found on the bridge and bridgehead carbons of IBOA. This makes 2-NBA slightly less sterically demanding during polymerization while retaining comparable hydrophobic character.

Structure-Property Relationship Diagram

Figure 1: Causal pathway from 2-NBA monomer structure to macroscopic hydrophobic utility.

Experimental Protocols: Controlled Synthesis

To study hydrophobicity accurately, one must eliminate the confounding variable of chain length dispersity. Therefore, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is the standard for synthesizing P2NBA.[1]

Materials Preparation

-

Monomer: 2-Norbornyl acrylate (Commercial grade). Crucial Step: Must be passed through a basic alumina column to remove inhibitors (e.g., MEHQ) immediately prior to use.

-

Chain Transfer Agent (CTA): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) is recommended for acrylates to ensure high chain-end fidelity.

-

Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.

-

Solvent: Anhydrous 1,4-Dioxane or Toluene.

RAFT Polymerization Workflow

Target: P2NBA homopolymer,

-

Stoichiometry Calculation: Set the molar ratio

.-

Note: The low initiator concentration minimizes dead chain termination.

-

-

Reaction Setup:

-

In a Schlenk flask, dissolve 2-NBA (2.0 g, 12 mmol), CPDT (41.4 mg, 0.12 mmol), and AIBN (3.9 mg, 0.024 mmol) in 1,4-dioxane (4 mL).

-

Seal with a rubber septum.[2]

-

-

Deoxygenation (Critical):

-

Purge the solution with high-purity nitrogen or argon for 30 minutes via a bubbling needle. Oxygen is a radical scavenger and will inhibit the reaction.

-

-

Polymerization:

-

Immerse the flask in a pre-heated oil bath at 70°C .

-

Stir magnetically at 300 rpm.

-

Time: Allow reaction to proceed for 6–12 hours. Monitor conversion via

NMR (disappearance of vinyl protons at 5.8–6.4 ppm). Stop at ~80% conversion to maintain low dispersity.

-

-

Quenching & Purification:

-

Quench by cooling in liquid nitrogen and exposing to air.

-

Precipitate the polymer dropwise into a 10-fold excess of cold methanol/water (9:1 v/v).

-

Centrifuge and dry under vacuum at 40°C for 24 hours.

-

Synthesis Workflow Diagram

Figure 2: Step-by-step RAFT polymerization protocol for Poly(2-NBA).

Characterization of Hydrophobicity[3][4][5]

Reliable hydrophobicity data requires preparing smooth, annealed films. Spin-coating is preferred over drop-casting to minimize surface roughness, which can artificially inflate contact angle values (Wenzel state).

Contact Angle Measurement Protocol

-

Substrate Prep: Clean silicon wafers or glass slides with Piranha solution (Caution: corrosive) or UV-Ozone for 15 mins.

-

Film Formation: Spin-coat a 2 wt% solution of P2NBA in toluene at 2000 rpm for 60s.

-

Annealing: Heat the film to 120°C (above

) for 2 hours under vacuum to relax chain stresses and remove residual solvent. -

Measurement: Use the Sessile Drop method. Deposit 5

L of HPLC-grade water. Record the static contact angle (

Expected Data Values

The following table summarizes typical physicochemical properties for P2NBA compared to common acrylate standards.

| Polymer | Pendant Group | Water Contact Angle ( | Glass Transition ( | Hydrophobicity Rank |

| Poly(2-NBA) | Norbornyl | ~92° - 98° | 100°C - 120°C | High |

| Poly(IBOA) | Isobornyl | ~95° - 102° | 94°C - 180°C* | Very High |

| Poly(n-BA) | n-Butyl | ~70° - 85° | -54°C | Low/Moderate |

| Poly(MMA) | Methyl | ~65° - 75° | 105°C | Low |

*Note:

Applications in Drug Development[7]

The hydrophobicity of P2NBA is particularly valuable in the formulation of amphiphilic block copolymer micelles .

Micellar Core Stability

In drug delivery, the hydrophobic core of a micelle encapsulates poorly water-soluble drugs (e.g., Paclitaxel).

-

Mechanism: The bulky norbornyl groups provide a "glassy" core at body temperature (

). This "frozen" core prevents the premature release of the drug, a common failure mode in low- -

Protocol: Synthesize a block copolymer of Poly(ethylene glycol)-b-Poly(2-NBA). Self-assemble via solvent exchange (THF to Water). The high hydrophobicity drives a low Critical Micelle Concentration (CMC), enhancing thermodynamic stability.

Kinetic Stability Diagram

Figure 3: Mechanism of enhanced drug retention in P2NBA-based micelles.

References

-

Moad, G., Rizzardo, E., & Thang, S. H. (2012).[3] Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry.

-

Matyjaszewski, K., & Tsarevsky, N. V. (2014). Macromolecular Engineering by Atom Transfer Radical Polymerization. Journal of the American Chemical Society.

-

Iwai, M., & Matsuoka, S. (2025).[4] Synthesis of high glass transition temperature (meth)acrylic polymers bearing norbornadiene dimer via Lewis pair polymerization. Polymer Journal.

-

PubChem. (2025).[5] 2-Norbornyl acrylate Compound Summary. National Library of Medicine.

-

Sigma-Aldrich. (2024). Thermal Transitions of Homopolymers: Glass Transition & Melting Point. Merck KGaA.

Sources

Technical Guide: Glass Transition Temperature of Poly(2-norbornyl acrylate)

This guide serves as a definitive technical reference for the glass transition temperature (

Designed for researchers in polymer chemistry and drug delivery, this document moves beyond basic data reporting to explore the causality of thermal properties, precise synthesis protocols, and characterization methodologies.

Executive Summary & Thermodynamic Profile[1][2]

Poly(2-norbornyl acrylate) (PNA) represents a class of "high-

The Value

While commercial data often conflates PNA with its structural cousin, Poly(isobornyl acrylate) (Poly(IBOA)), the thermodynamic behavior is distinct but comparable.

| Polymer | Structural Driver | |

| Poly(2-norbornyl acrylate) | 100°C – 120°C | Rigid bicyclic cage without methyl bridge substituents. |

| Poly(isobornyl acrylate) | 94°C | Bicyclic cage with trimethyl substitution (steric bulk vs. packing efficiency). |

| Poly(methyl methacrylate) | 105°C | |

| Poly(n-butyl acrylate) | -54°C | Flexible linear side chain acts as internal plasticizer. |

Note: The exact

Mechanistic Insight

The high

-

Hard domains in thermoplastic elastomers.

-

Etch-resistant blocks in lithographic photoresists.

-

Hydrophobic cores in amphiphilic drug delivery micelles.

Synthesis Protocol: Atom Transfer Radical Polymerization (ATRP)[3][4][5][6]

To achieve a defined

Experimental Workflow

Objective: Synthesize Poly(2-norbornyl acrylate) with

Reagents:

-

Monomer: 2-Norbornyl acrylate (Purified over basic alumina to remove inhibitor).

-

Initiator: Ethyl

-bromoisobutyrate (EBiB). -

Catalyst: Cu(I)Br.

-

Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine).

-